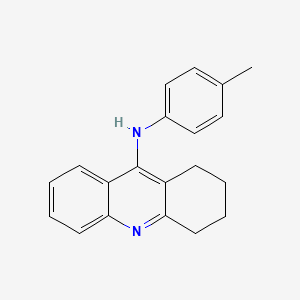
N-(4-Methylphenyl)-1,2,3,4-tetrahydroacridin-9-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Methylphenyl)-1,2,3,4-tetrahydroacridin-9-amine is a chemical compound that belongs to the class of acridine derivatives. Acridines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-1,2,3,4-tetrahydroacridin-9-amine typically involves the condensation of 4-methylphenylamine with 1,2,3,4-tetrahydroacridin-9-one. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction parameters, leading to efficient and consistent production of the desired compound .
化学反応の分析
Types of Reactions
N-(4-Methylphenyl)-1,2,3,4-tetrahydroacridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced amine forms.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various substituted acridine derivatives, which can have enhanced biological activities and improved pharmacokinetic properties .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
作用機序
The mechanism of action of N-(4-Methylphenyl)-1,2,3,4-tetrahydroacridin-9-amine involves its interaction with various molecular targets and pathways. It is known to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can help improve cognitive function in patients with neurodegenerative diseases .
類似化合物との比較
Similar Compounds
- N-(3-Amino-4-methylphenyl)benzamide
- N,N,N’,N’-tetra(4-methylphenyl)-(1,1’-biphenyl)-4,4’-diamine
- 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine
Uniqueness
N-(4-Methylphenyl)-1,2,3,4-tetrahydroacridin-9-amine stands out due to its unique structural features that allow for diverse chemical modifications. Its ability to inhibit acetylcholinesterase makes it a promising candidate for the development of therapeutic agents for neurodegenerative diseases .
特性
CAS番号 |
14807-17-1 |
|---|---|
分子式 |
C20H20N2 |
分子量 |
288.4 g/mol |
IUPAC名 |
N-(4-methylphenyl)-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C20H20N2/c1-14-10-12-15(13-11-14)21-20-16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)20/h2,4,6,8,10-13H,3,5,7,9H2,1H3,(H,21,22) |
InChIキー |
JSZRRCJGTZBQAD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC2=C3CCCCC3=NC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6H-Indolo[2,3-b]quinoxaline-3-carboxylic acid](/img/structure/B14709352.png)

![Copper;2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]phenol](/img/structure/B14709368.png)
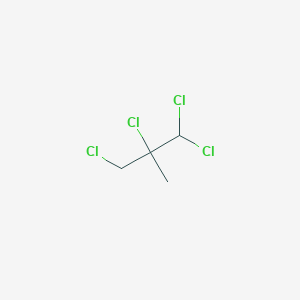
![3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl-](/img/structure/B14709375.png)
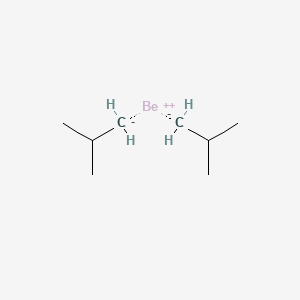
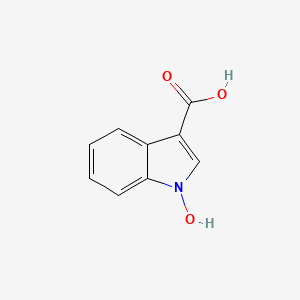
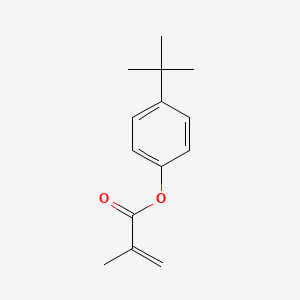

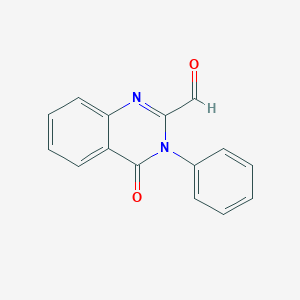
![Benzyl[(dimethylamino)methyl]propanedioic acid](/img/structure/B14709414.png)
![2-hydroxy-6-[6-(methylthio)-9-purinyl]-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin 2-oxide](/img/structure/B14709417.png)

